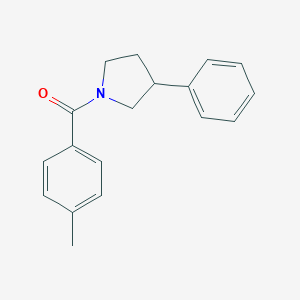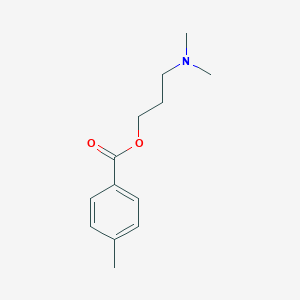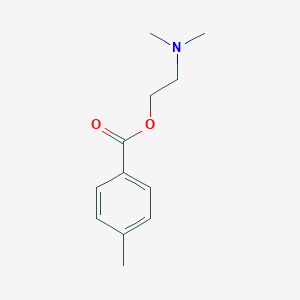
3-(Dimethylamino)propyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 4-ethoxybenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to repel a variety of insects including mosquitoes, ticks, and flies.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, which is the primary cue for insects to locate their hosts. This compound may also interfere with the insect's ability to detect other chemicals that are attractive to them, such as lactic acid and ammonia.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and other mammals. It is metabolized in the liver and excreted in the urine. This compound has also been shown to have low environmental toxicity and is not harmful to aquatic life.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)propyl 4-ethoxybenzoate is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are limitations to its use in lab experiments. This compound may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, this compound may have unintended effects on other organisms, such as beneficial insects.
Orientations Futures
There are several future directions for research on 3-(Dimethylamino)propyl 4-ethoxybenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is the investigation of the ecological impact of this compound and other insect repellents on non-target organisms. Additionally, research is needed to better understand the mechanism of action of this compound and to develop new methods for its synthesis.
Méthodes De Synthèse
3-(Dimethylamino)propyl 4-ethoxybenzoate is synthesized through a reaction between 3-(dimethylamino)propylamine and 4-ethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 4-ethoxybenzoate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. This compound has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, this compound has been investigated for its potential use as a topical treatment for scabies.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
NPGIBQABTNOARK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)



